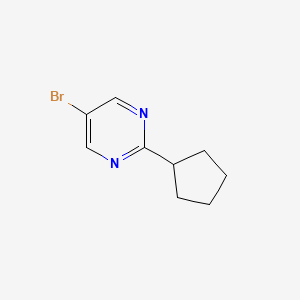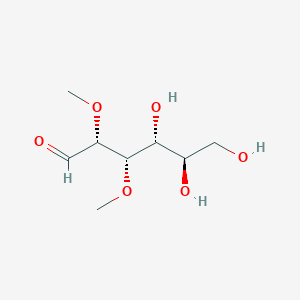
2,3-Di-O-methyl-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the second and third positions are replaced by methoxy groupsThe molecular formula of this compound is C8H16O6, and it has a molecular weight of 208.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as silver oxide or sodium hydride. This reaction selectively methylates the hydroxyl groups at the second and third positions .
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Di-O-methyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2,3-Di-O-methyl-D-glucose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound serves as a substrate in studies of carbohydrate metabolism and transport.
Medicine: It is investigated for its potential role in drug delivery systems and as a diagnostic tool in imaging studies.
Industry: The compound is used in the production of biodegradable polymers and other materials .
Mecanismo De Acción
The mechanism of action of 2,3-Di-O-methyl-D-glucose involves its interaction with specific enzymes and transporters in biological systems. The methoxy groups at the second and third positions may influence its binding affinity and specificity. The compound can act as a competitive inhibitor of glucose transporters, affecting glucose uptake and metabolism .
Comparación Con Compuestos Similares
D-glucose: The parent compound with hydroxyl groups at all positions.
2,3,4,6-Tetra-O-methyl-D-glucose: A fully methylated derivative of D-glucose.
3-O-methyl-D-glucose: A derivative with a single methoxy group at the third position.
Uniqueness: 2,3-Di-O-methyl-D-glucose is unique due to its selective methylation at the second and third positions, which imparts distinct chemical and biological properties. This selective modification allows for specific interactions in biochemical pathways and makes it a valuable tool in research .
Propiedades
Número CAS |
4261-27-2 |
|---|---|
Fórmula molecular |
C8H16O6 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
CPALRJNELRTQTO-ULAWRXDQSA-N |
SMILES isomérico |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC |
SMILES canónico |
COC(C=O)C(C(C(CO)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
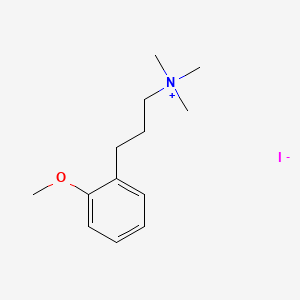


![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

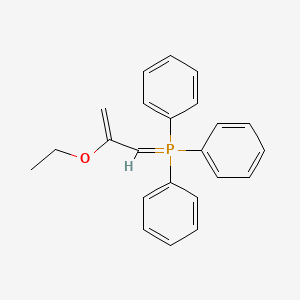
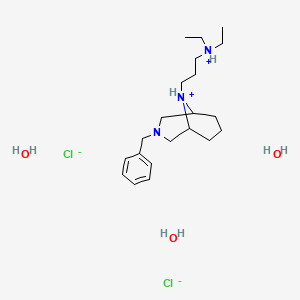
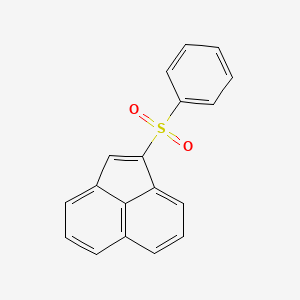
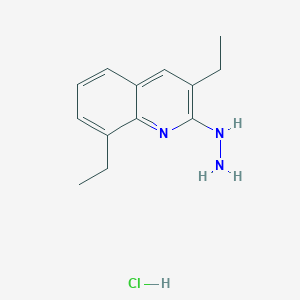
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
